molecular formula C20H15N5O4 B3566949 4-methoxy-3-nitro-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide

4-methoxy-3-nitro-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide

Cat. No.: B3566949
M. Wt: 389.4 g/mol
InChI Key: FZHHSHZYPLFBCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-3-nitro-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide, also known as MNBA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of benzotriazole-based compounds and has shown promising results in various fields of research.

Mechanism of Action

4-methoxy-3-nitro-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide exerts its biological effects by inhibiting the activity of reactive oxygen species (ROS) and modulating the expression of various inflammatory cytokines. This compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to reduce oxidative stress and inflammation in various cell types, including neuronal cells, cancer cells, and immune cells. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway.

Advantages and Limitations for Lab Experiments

4-methoxy-3-nitro-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide has several advantages for lab experiments, including its high stability, solubility, and low toxicity. This compound can be easily synthesized in large quantities and can be used as a tool compound for the study of various biological processes. However, this compound has some limitations, including its poor bioavailability and limited in vivo efficacy.

Future Directions

4-methoxy-3-nitro-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide has shown promising results in various fields of scientific research, and there is a need for further studies to explore its potential applications. Some of the future directions for this compound research include the development of more potent analogs, the study of its pharmacokinetics and pharmacodynamics, and the evaluation of its efficacy in various disease models. This compound can also be used as a tool compound for the study of various biological processes, including oxidative stress, inflammation, and apoptosis.

Scientific Research Applications

4-methoxy-3-nitro-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to have potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders.

Properties

IUPAC Name

4-methoxy-3-nitro-N-(2-phenylbenzotriazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O4/c1-29-19-10-7-13(11-18(19)25(27)28)20(26)21-14-8-9-16-17(12-14)23-24(22-16)15-5-3-2-4-6-15/h2-12H,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZHHSHZYPLFBCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.